2-Methyl-3-nitrobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYXFQCFKOOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methyl 3 Nitrobenzenesulfonamide and Its Analogs
Direct Synthetic Routes to 2-Methyl-3-nitrobenzenesulfonamide
Direct synthesis aims to construct the target molecule from readily available precursors in a limited number of steps, controlling the precise placement of the methyl, nitro, and sulfonamide groups on the benzene (B151609) ring.
A documented route to this compound begins with 2-amino-6-nitrotoluene. prepchem.com This method involves a multi-step sequence that first transforms the amino group into a sulfonyl chloride, which is then converted to the sulfonamide.
The key steps are:
Diazotization: The starting material, 2-amino-6-nitrotoluene, is treated with a mixture of concentrated sulfuric acid and sodium nitrite (B80452) at low temperatures (0° to 5° C) to form the corresponding diazonium salt. prepchem.com
Sulfonyl Chloride Formation: The diazonium salt solution is then added to a mixture of sulfur dioxide in glacial acetic acid, catalyzed by copper(II) chloride, to yield the intermediate 2-methyl-3-nitrobenzenesulfonyl chloride. prepchem.com
Amination: The final step involves the reaction of the newly formed sulfonyl chloride with ammonia (B1221849) to produce the target compound, this compound. prepchem.com
A general, though related, approach involves the sulfonation of a nitrotoluene precursor. For instance, 2-nitrotoluene (B74249) can be sulfonated using fuming sulfuric acid (oleum) to produce 2-nitrotoluene-4-sulfonic acid. chemicalbook.com This sulfonic acid can then be converted to its corresponding sulfonyl chloride, which serves as a direct precursor to a sulfonamide upon reaction with an amine. chemicalbook.com While this specific example yields a different isomer, it illustrates the fundamental strategy of sulfonation followed by amination.
Table 1: Synthesis of this compound from 2-Amino-6-nitrotoluene prepchem.com
| Step | Starting Material | Reagents | Key Intermediate | Product |
|---|---|---|---|---|
| 1. Diazotization | 2-Amino-6-nitrotoluene | NaNO₂, H₂SO₄, H₂O | 2-Methyl-3-nitrobenzenediazonium salt | - |
| 2. Sulfonylation | Diazonium salt | SO₂/CH₃COOH, CuCl₂ | 2-Methyl-3-nitrobenzenesulfonyl chloride | - |
An alternative strategy involves the direct nitration of a substituted benzenesulfonamide (B165840), such as 2-methylbenzenesulfonamide. The success of this approach hinges on the directing effects of the substituents already present on the aromatic ring. The methyl group is an activating, ortho, para-director, while the sulfonamide group is a deactivating, meta-director.
The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The regiochemical outcome of the reaction on a disubstituted ring is determined by the interplay of the electronic and steric influences of the existing groups. frontiersin.org In the case of 2-methylbenzenesulfonamide, the incoming nitro group would be directed to positions relative to both the methyl and sulfonamide groups. The strong meta-directing effect of the sulfonamide group and the ortho, para-directing effect of the methyl group can lead to a mixture of products. Achieving high regioselectivity for the desired 3-nitro isomer often requires carefully controlled reaction conditions or the use of specialized nitrating agents that can enhance selectivity. rsc.orgscirp.org
Synthesis of Related Substituted Nitrobenzenesulfonamides and Intermediates
The synthesis of analogs and the preparation of versatile intermediates are fundamental aspects of organic chemistry. Nitrobenzenesulfonyl chlorides are particularly important synthons in this context.
Nitrobenzenesulfonyl chlorides are the immediate precursors to nitrobenzenesulfonamides via amination. Their synthesis is a critical step and can be accomplished through several methods, depending on the desired substitution pattern.
One of the most common methods is the direct sulfochlorination of a nitroaromatic compound. For example, 3-nitrobenzenesulfonyl chloride can be prepared in high yields by reacting nitrobenzene (B124822) with chlorosulfonic acid at elevated temperatures (90° to 120° C), followed by treatment with an inorganic acid chloride like thionyl chloride. google.comtrea.com This improved process can achieve yields as high as 96.3%. prepchem.com
Other substituted nitrobenzenesulfonyl chlorides are synthesized from appropriately substituted starting materials. The synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride is achieved through the sulfochlorination of p-nitrotoluene with chlorosulfonic acid in an organic solvent. google.com
Table 2: Selected Methods for the Preparation of Nitrobenzenesulfonyl Chlorides
| Product | Starting Material | Key Reagents | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| 3-Nitrobenzenesulfonyl chloride | Nitrobenzene | 1. Chlorosulfonic acid 2. Thionyl chloride | 1. 112° C 2. 70° C | 96.3% | prepchem.com |
| 2-Nitrobenzenesulfonyl chloride | 2,2'-Dinitrodiphenyl disulfide | Chlorine, Formic Acid | 40° C | 97.5% | chemicalbook.com |
These intermediates are valuable because the sulfonyl chloride group is a highly reactive functional handle for the introduction of the sulfonamide moiety. nih.gov
The final and most common step in the synthesis of a sulfonamide is the reaction of a sulfonyl chloride with an amine. thieme-connect.com This reaction is a robust and widely used transformation in organic synthesis. The reaction typically involves treating the sulfonyl chloride with a primary or secondary amine, or with ammonia to yield the parent sulfonamide. cbijournal.com Often, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.com
For example, 2-methyl-5-aminobenzenesulfonamide is prepared via the hydrogenation of 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of ammonia water, where the amination of the sulfonyl chloride and the reduction of the nitro group occur. google.com The classic amination of a sulfonyl chloride with an aqueous solution of a primary amine using sodium carbonate as the base is also a well-established method. cbijournal.com
Modern advancements have introduced one-pot procedures where sulfonamides are generated from carboxylic acids and amines via an in-situ generated sulfonyl chloride intermediate, showcasing the evolution of synthetic strategies. nih.govacs.org
Table 3: Examples of Amination Reactions for Sulfonamide Formation
| Sulfonyl Chloride | Amine/Nitrogen Source | Base/Catalyst | Product Type | Reference(s) |
|---|---|---|---|---|
| Aryl sulfonyl chloride | Primary amine | Pyridine | N-Aryl sulfonamide | cbijournal.com |
| 2-Methyl-5-nitrobenzenesulfonyl chloride | Ammonia water | Hydrogen, Catalyst | Aminobenzenesulfonamide (after reduction) | google.com |
| Benzene sulfonyl chloride | Aniline | Pyridine | N-Phenylbenzenesulfonamide | cbijournal.com |
Chemical Reactivity and Transformation of 2 Methyl 3 Nitrobenzenesulfonamide
Reduction Reactions of the Nitro Moiety
The nitro group of 2-Methyl-3-nitrobenzenesulfonamide is susceptible to reduction, a common and pivotal transformation in the synthesis of aromatic amines. The resulting amino group can then serve as a handle for further molecular modifications. The reduction can be achieved through various methods, each with its own advantages in terms of selectivity and reaction conditions.
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the conversion of this compound to 2-Methyl-3-aminobenzenesulfonamide, several catalytic systems can be utilized.
Commonly used catalysts include platinum group metals such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on alumina (Rh/Al₂O₃), as well as Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to higher pressures, and the reaction temperature can be adjusted to optimize the reaction rate and selectivity. For instance, a cobalt corrole complex has been demonstrated as an effective catalyst for the hydrogenation of various nitroarenes, a method that could be applicable to this compound nih.gov.
| Catalyst | Solvent | Hydrogen Pressure | Temperature | Typical Yield |
|---|---|---|---|---|
| Pd/C (5-10%) | Ethanol, Methanol, Ethyl Acetate | 1-5 atm | Room Temperature | High to Quantitative |
| Pt/C (5%) | Ethanol, Acetic Acid | 1-3 atm | Room Temperature | High |
| Raney Nickel | Ethanol, Methanol | 1-10 atm | Room Temperature to 50°C | Good to High |
| Rh/Al₂O₃ | Ethanol | 1-5 atm | Room Temperature | High |
Chemoselective Reduction Methods
In molecules containing multiple reducible functional groups, chemoselective reduction of the nitro group is crucial. For this compound, it is important to reduce the nitro group without affecting the sulfonamide moiety. Several methods are available for such selective transformations.
One of the most common reagents for the chemoselective reduction of aromatic nitro compounds is tin(II) chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl) stackexchange.com. This method is effective and tolerates a wide range of other functional groups. Another approach involves the use of hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst such as Raney nickel or iron(III) chloride (FeCl₃). This method is often carried out under milder conditions. Furthermore, enzymatic reductions, for instance using a 3-nitrophenol nitroreductase, have been shown to be highly chemoselective for the reduction of nitro groups to hydroxylamino groups nih.gov. The use of zinc or magnesium powder with hydrazine glyoxylate has also been reported as a rapid and selective method for reducing aromatic nitro compounds at room temperature .
| Reagent/System | Solvent | Conditions | Selectivity |
|---|---|---|---|
| SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | Reflux | High, tolerates esters, nitriles, halogens |
| Fe / NH₄Cl | Ethanol/Water | Reflux | Good, mild conditions |
| Hydrazine Hydrate / Raney Ni | Ethanol | Room Temperature to Reflux | High, preserves most functional groups |
| Sodium Dithionite (Na₂S₂O₄) | Water/Dichloromethane (Phase Transfer) | Room Temperature | Good, useful for water-soluble compounds |
Electrochemical Reduction Mechanisms of Nitrobenzenesulfonamides
Electrochemical methods offer a green and controllable alternative for the reduction of nitro compounds. The reduction of nitroarenes at an electrode surface typically proceeds through a series of electron and proton transfer steps. The precise mechanism and the final product depend on factors such as the electrode material, the solvent system, and particularly the pH of the electrolyte.
In aqueous or mixed aqueous-organic media, the electrochemical reduction of a nitroaromatic compound like this compound generally follows a pathway that can be summarized as follows:
Initial one-electron reduction: The nitro group accepts an electron to form a nitro radical anion.
Formation of the nitroso intermediate: The radical anion can be further reduced and protonated to yield a nitrosobenzene derivative.
Formation of the hydroxylamino intermediate: The nitroso compound is then reduced in a two-electron, two-proton step to form the corresponding N-phenylhydroxylamine derivative.
Final reduction to the amine: The hydroxylamine intermediate undergoes a final two-electron, two-proton reduction to yield the amino group.
The pH of the medium plays a critical role in this process. In acidic solutions, the reduction to the amine is generally favored. In alkaline media, the intermediate species can be more stable, and in some cases, can undergo condensation reactions to form azoxy, azo, or hydrazo compounds. The choice of electrode material (e.g., mercury, lead, carbon-based electrodes) also influences the reduction potential and the product distribution. For instance, studies on the electrochemical reduction of 2-nitroimidazole in a mixed aqueous medium have shown a pH-dependent behavior, with different reduction peaks observed at varying pH levels researchgate.net.
Reactions Involving the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH₂) in this compound is a versatile functional group that can undergo various reactions, most notably at the nitrogen atom. These reactions are typically performed on the corresponding aniline derivative (2-Methyl-3-aminobenzenesulfonamide) to avoid potential side reactions with the nitro group.
N-Alkylation and N-Acylation Reactions
The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for subsequent N-alkylation or N-acylation.
N-Alkylation: The N-alkylation of sulfonamides introduces an alkyl group onto the nitrogen atom. This reaction is typically carried out by treating the sulfonamide with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). More recently, catalytic methods have been developed. For example, manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has been reported, although this method was found to be less effective for sulfonamides bearing strongly electron-withdrawing groups like a nitro group acs.org.
| Alkylating Agent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, Cs₂CO₃ | Acetone, DMF, Acetonitrile (B52724) | Room Temperature to Reflux |
| Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, Water | Room Temperature |
| Alcohols (e.g., Benzyl alcohol) | Mn(I) catalyst, K₂CO₃ | Xylenes | 150°C |
N-Acylation: The N-acylation of sulfonamides yields N-acylsulfonamides. This transformation can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or N-acylbenzotriazoles semanticscholar.orgepa.gov. The reaction is often facilitated by a base, for instance, triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be effective catalysts for the acylation of sulfonamides with acid anhydrides or acid chlorides, and these reactions tolerate a variety of functional groups, including nitro groups tandfonline.com.
| Acylating Agent | Base/Catalyst | Solvent | Typical Conditions |
|---|---|---|---|
| Acid Chloride (e.g., CH₃COCl) | Pyridine, Triethylamine | Dichloromethane, THF | 0°C to Room Temperature |
| Acid Anhydride (e.g., (CH₃CO)₂O) | Pyridine, DMAP | Dichloromethane, Acetonitrile | Room Temperature to Reflux |
| N-Acylbenzotriazole | NaH | THF | Room Temperature to Reflux |
| Acid Anhydride/Acid Chloride | Cu(OTf)₂ (catalytic) | Neat or Solvent | Mild Conditions |
Intramolecular Cyclization Pathways leading to Cyclic Sulfonamides
Cyclic sulfonamides, also known as sultams, are an important class of heterocyclic compounds with various biological activities enamine.net. Intramolecular cyclization reactions of appropriately substituted benzenesulfonamides can lead to the formation of fused ring systems containing a sultam. Starting from this compound, a plausible pathway to a cyclic sulfonamide would first involve the reduction of the nitro group to an amine, yielding 2-Methyl-3-aminobenzenesulfonamide.
From this intermediate, a variety of cyclization strategies can be envisioned. For example, the amino group could be diazotized and then substituted with a group capable of undergoing cyclization with the sulfonamide nitrogen. Alternatively, the methyl group could be functionalized, for instance, through radical halogenation, to introduce a leaving group. Subsequent intramolecular nucleophilic substitution by the sulfonamide nitrogen would then lead to the formation of a five- or six-membered sultam.
A detailed research finding could involve the conversion of 2-Methyl-3-aminobenzenesulfonamide to a derivative suitable for an intramolecular Diels-Alder reaction, which has been shown to be a viable method for the synthesis of novel cyclic sulfonamides nih.gov. Another approach could be an intramolecular hydroamination/cyclization of an aminoalkene derivative, a reaction that can be catalyzed by rare-earth metal complexes nih.gov. For instance, the amino group of 2-Methyl-3-aminobenzenesulfonamide could be allylated, and the resulting N-allyl derivative could potentially undergo an intramolecular cyclization.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is trisubstituted, with each substituent exerting a distinct electronic influence that directs the position of incoming electrophiles or nucleophiles. The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. minia.edu.egunizin.orgmasterorganicchemistry.comlibretexts.org Conversely, the nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂) are deactivating groups, directing electrophiles to the meta position. minia.edu.eglibretexts.orglibretexts.org
When considering the combined influence, the directing effects can be either cooperative or conflicting. The positions on the aromatic ring are numbered starting from the carbon bearing the sulfonamide group as position 1, the methyl group at position 2, and the nitro group at position 3.
Directing Effects of Substituents on this compound:
| Substituent Group | Type | Directing Effect |
|---|---|---|
| -SO₂NH₂ | Deactivating | Meta (to positions 5) |
| -CH₃ | Activating | Ortho, Para (to positions 1, 3, 5) |
The positions most favored for electrophilic attack are those where the directing effects of the individual groups are reinforced. In this case, position 5 is a point of convergence for the directing effects of all three substituents.
Halogenation of Substituted Sulfonamides
Given the combined directing effects, an incoming electrophile, such as a bromine or chlorine atom, would be directed to the positions that are electronically enriched and sterically accessible. The activating effect of the methyl group, although moderate, is likely to be the dominant factor in determining the site of substitution, despite the deactivating presence of the nitro and sulfonamide groups. organicchemistrytutor.com Therefore, halogenation would be expected to occur at the positions ortho or para to the methyl group. However, the strong deactivation of the ring by the two other substituents would necessitate harsh reaction conditions.
Nucleophilic Additions to Sulfonamide Derivatives
Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.orglibretexts.orgchemistrysteps.comnih.gov The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.comlibretexts.org
For a nucleophilic addition to occur, the aromatic ring must be sufficiently electron-deficient. The presence of two deactivating groups (nitro and sulfonamide) does increase the electrophilicity of the ring. If a leaving group, such as a halogen, were introduced at a position ortho or para to the nitro group, the resulting compound would be a candidate for nucleophilic aromatic substitution. libretexts.orgnih.gov Without a leaving group, nucleophilic addition to the unsubstituted carbons of the aromatic ring is not a favorable reaction pathway.
Derivatization and Analog Synthesis of 2 Methyl 3 Nitrobenzenesulfonamide
Functionalization of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group is a primary site for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties.
N-substituted sulfonamides can be synthesized through various methods. A common approach involves the reaction of the parent sulfonamide with an appropriate electrophile, such as an alkyl or aryl halide, in the presence of a base. For instance, the reaction of 2-nitrobenzenesulfonylchloride with 3-methylaniline can yield N-(3-methylphenyl)-2-nitrobenzenesulfonamide. researchgate.net This reaction is typically carried out by boiling the reactants for a short period. researchgate.net
Another method for creating N-acyl sulfonamides involves the reaction of a sulfonamide with a carboxylic acid derivative. For example, N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide can be prepared by refluxing 2-nitrobenzenesulfonamide (B48108) with m-methylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov
The following table summarizes representative N-substitution reactions of analogous sulfonamides.
| Sulfonamide Reactant | Reagent | Product | Reference |
| 2-Nitrobenzenesulfonamide | m-Methylbenzoic acid, POCl₃ | N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide | nih.gov |
| 2-Nitrobenzenesulfonylchloride | 3-Methylaniline | N-(3-methylphenyl)-2-nitrobenzenesulfonamide | researchgate.net |
| 2-Amino-5-nitrobenzenesulfonamide | Methyl 3-chloro-3-oxopropanoate | N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester | google.com |
This table presents examples of N-substitution reactions on sulfonamides analogous to 2-Methyl-3-nitrobenzenesulfonamide.
N-substituted sulfonamide derivatives are valuable intermediates in organic synthesis. The modified sulfonamide moiety can influence the reactivity of other functional groups within the molecule or can itself be a precursor to other functionalities. For instance, the N-acyl group in N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide introduces a new carbonyl functional group that could be subject to further chemical transformations. nih.gov
Transformations of the Nitro Group to Other Functionalities
The nitro group on the benzene (B151609) ring is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound.
A key transformation of the nitro group is its reduction to an amino group. This conversion is a critical step in the synthesis of many biologically active compounds. For example, 2-methyl-5-aminobenzenesulfonamide is a key intermediate in the synthesis of the drug pazopanib. google.com One method to achieve this reduction involves the use of stannous chloride, although this method is associated with high cost and environmental concerns due to tin-containing waste. google.com
A more industrially viable method is catalytic hydrogenation. For instance, 2-methyl-5-nitrobenzenesulfonyl chloride can be hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), and ammonia (B1221849) to yield 2-methyl-5-aminobenzenesulfonamide. google.com This process is often carried out at high temperature and pressure. google.com
The table below outlines a method for the reduction of a related nitrobenzenesulfonamide.
| Starting Material | Reducing Agent/Catalyst | Product | Reference |
| 2-Methyl-5-nitrobenzenesulfonyl chloride | H₂, Pd/C, NH₃ | 2-Methyl-5-aminobenzenesulfonamide | google.com |
This table illustrates a reduction method applicable to nitrobenzenesulfonamides.
Synthetic Approaches to Sulfonimidates and Sulfoximines from Sulfonamide Precursors
Sulfonimidates and sulfoximines are sulfur(VI) compounds with increasing importance in medicinal chemistry. rsc.orgmdpi.com General synthetic strategies exist for their preparation from sulfonamide-related precursors.
One approach to sulfonimidates involves the reaction of sulfonimidoyl chlorides with alcohols or phenols. rsc.org Sulfonimidoyl chlorides can be generated from the oxidation of arylsulfinyl chlorides in the presence of N-chloroarylsulfonamides. rsc.org
The synthesis of sulfoximines can be achieved from sulfoxides through a two-step process involving the formation of an N-acylsulfoximine, followed by deprotection. nih.gov Rhodium-catalyzed reactions of sulfoxides with trifluoroacetamide, in the presence of an oxidant like iodobenzene (B50100) diacetate, yield N-trifluoroacetylsulfoximines. nih.gov These can then be deacylated using a base such as potassium carbonate in methanol (B129727) to give the free NH-sulfoximines. nih.gov
More direct methods for the synthesis of NH-sulfoximines from sulfoxides have also been developed, utilizing reagents like ammonium (B1175870) carbamate (B1207046) and PhI(OAc)₂. mdpi.com
The following table summarizes a general approach to sulfoximine (B86345) synthesis.
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| Sulfoxide | 1. Trifluoroacetamide, Iodosobenzene diacetate, Rh catalyst 2. K₂CO₃, MeOH | N-trifluoroacetylsulfoximine | NH-sulfoximine | nih.gov |
This table provides a general overview of a synthetic route to sulfoximines from sulfoxides, a related sulfur-containing functional group.
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Vibrational Spectroscopy for Structural Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups within a molecule. For 2-Methyl-3-nitrobenzenesulfonamide, the FT-IR spectrum is expected to be dominated by absorptions arising from the sulfonamide and nitro groups, as well as the substituted benzene (B151609) ring.
Based on studies of closely related compounds, such as 2-, 3-, and 4-nitrobenzenesulfonamide, the following vibrational modes can be anticipated. nih.gov The asymmetric and symmetric stretching vibrations of the SO₂ group in the sulfonamide moiety are expected to appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The NH₂ group of the sulfonamide will exhibit characteristic stretching vibrations in the range of 3400-3200 cm⁻¹.
The nitro group (-NO₂) will also give rise to distinct and intense absorption bands. The asymmetric stretching vibration of the N-O bond is typically observed in the 1550-1500 cm⁻¹ region, while the symmetric stretch appears around 1350-1300 cm⁻¹. The presence of the methyl group (-CH₃) attached to the benzene ring will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.
The aromatic ring itself will produce a series of characteristic absorptions. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically result in a group of bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can be indicative of the 1,2,3-trisubstitution pattern.
Table 1: Predicted FT-IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂NH₂) | Asymmetric SO₂ Stretch | 1350-1300 |
| Symmetric SO₂ Stretch | 1160-1140 | |
| NH₂ Stretch | 3400-3200 | |
| Nitro (NO₂) | Asymmetric NO₂ Stretch | 1550-1500 |
| Symmetric NO₂ Stretch | 1350-1300 | |
| Methyl (CH₃) | C-H Stretch | < 3000 |
| C-H Bend | ~1450, ~1380 | |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1600-1400 |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Conformation
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the analysis of this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the S=O and N-O symmetric stretches. The symmetric stretching vibrations of the nitro and sulfonyl groups are often more intense in the Raman spectrum compared to their asymmetric counterparts. A detailed analysis of the Raman spectrum can provide further confirmation of the molecular structure and information about the molecular conformation in the solid state or in solution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be elucidated.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
The ¹H NMR spectrum of this compound is predicted to display distinct signals for the aromatic protons, the methyl group protons, and the protons of the sulfonamide group. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the methyl and nitro substituents. The nitro group is strongly electron-withdrawing, causing deshielding of the ortho and para protons, shifting their signals downfield. The methyl group is weakly electron-donating, leading to a slight shielding effect.
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton situated between the methyl and nitro groups is expected to be the most deshielded. The protons of the sulfonamide (NH₂) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl group protons will appear as a sharp singlet in the upfield region of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | Multiplet |
| Sulfonamide-NH₂ | Variable | Broad Singlet |
| Methyl-CH₃ | 2.3 - 2.7 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring, plus one signal for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift. The carbon bearing the sulfonamide group will also be deshielded. The methyl-substituted carbon will have a characteristic chemical shift, and the methyl carbon itself will appear in the upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C-SO₂NH₂ | 135 - 145 |
| Aromatic C-CH₃ | 130 - 140 |
| Other Aromatic C | 120 - 135 |
| Methyl C | 15 - 25 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical, leading to a significant [M-46]⁺ peak. youtube.com Another expected fragmentation is the loss of the sulfonyl group (SO₂) or the entire sulfonamide group (SO₂NH₂). libretexts.orgdocbrown.info Cleavage of the methyl group could also occur, resulting in an [M-15]⁺ ion. Further fragmentation of the benzene ring would lead to a series of smaller ions, providing additional structural confirmation.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z | Identity |
| [M]⁺ | 216 | Molecular Ion |
| [M-15]⁺ | 201 | Loss of CH₃ |
| [M-46]⁺ | 170 | Loss of NO₂ |
| [M-64]⁺ | 152 | Loss of SO₂ |
| [M-80]⁺ | 136 | Loss of SO₂NH₂ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of nitroaromatic compounds. rsc.org It combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry. For a compound like this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com The separation is often achieved using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comwaters.com To improve ionization efficiency for mass spectrometry, a small amount of an acid, like formic acid, is commonly added to the mobile phase to facilitate protonation. sielc.comwaters.com
In some cases, the analytical sensitivity of nitroaromatic compounds can be challenging due to poor ionization. rsc.org A strategy to overcome this involves the chemical derivatization of the sample, where the nitro group is reduced to a more readily ionizable amino group. rsc.org Detection is typically performed using an electrospray ionization (ESI) source, which is compatible with the volatile buffers and solvents used in LC. waters.com For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This involves selecting a specific precursor ion corresponding to the molecule of interest and monitoring its fragmentation into characteristic product ions. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Nitroaromatic Sulfonamide This table presents typical parameters and is for illustrative purposes.
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) | Separates the analyte from the sample matrix. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the solvent gradient. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the solvent gradient. |
| Flow Rate | 0.4 mL/min | Dictates the speed of separation and analysis time. |
| Injection Volume | 5 µL | The amount of sample introduced into the system. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged ions from the analyte molecules. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the formation of the electrospray plume. nih.gov |
| Gas Temperature | 350 °C | Aids in the desolvation of droplets. nih.gov |
| Gas Flow | 800 L/hr | Nitrogen gas flow for nebulization and drying. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.govresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) in Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. sielc.com This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation that can operate at much higher pressures. sielc.com
The principles of separation in UPLC are analogous to HPLC, and for this compound, a reverse-phase method would be appropriate. sielc.com The key advantage of UPLC is its ability to produce much sharper and narrower peaks, leading to improved separation of complex mixtures and a lower limit of detection. rsc.org This is particularly beneficial for the trace-level analysis of compounds that are considered potential impurities. rsc.org Due to the strong UV absorption characteristic of nitroaromatic compounds, UPLC systems are often equipped with UV detectors for quantification, in addition to being coupled with mass spectrometers for definitive identification. rsc.org
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not publicly available, a comprehensive study of its isomer, 2-Methyl-5-nitrobenzenesulfonamide , provides critical insights into the likely structural characteristics, including molecular conformation and intermolecular forces. nih.govresearchgate.net
The crystal structure of 2-Methyl-5-nitrobenzenesulfonamide was determined to be orthorhombic, belonging to the P2₁2₁2₁ space group. nih.govresearchgate.net
Table 2: Crystal Data and Structure Refinement for 2-Methyl-5-nitrobenzenesulfonamide nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O₄S |
| Formula Weight | 216.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.9872 (4) |
| b (Å) | 6.2814 (5) |
| c (Å) | 28.557 (2) |
| Volume (ų) | 894.60 (12) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.043 |
Analysis of Molecular Conformation in Crystalline State
In the crystalline state of the isomer 2-Methyl-5-nitrobenzenesulfonamide, the molecule adopts a specific conformation. nih.govresearchgate.net The benzene ring is planar, as expected. The nitro group is slightly twisted out of the plane of the benzene ring by a dihedral angle of 9.61 (2)°. nih.govresearchgate.net The bond lengths and angles within the molecule are reported to be within the normal ranges observed for related sulfonamide structures. nih.govresearchgate.net This defined three-dimensional shape is crucial for understanding how the molecules pack together in the crystal lattice.
Investigation of Hydrogen Bonding and Supramolecular Assembly
This pattern of N-H···O hydrogen bonding links individual molecules into chains that extend along the a-axis of the crystal. nih.govresearchgate.net Furthermore, these chains are interconnected with neighboring chains, creating a stable, three-dimensional layered structure. nih.govresearchgate.net While nitro and sulfone groups can sometimes be considered poor hydrogen bond acceptors, the specific geometry within the crystal lattice of 2-Methyl-5-nitrobenzenesulfonamide allows for these effective N-H···O interactions to dominate the crystal packing. nih.govresearchgate.netunl.edu This intricate network of hydrogen bonds is the primary force governing the supramolecular architecture of the crystal.
Applications of 2 Methyl 3 Nitrobenzenesulfonamide As a Synthetic Intermediate and Reagent
Participation in the Construction of Complex Molecular Architectures
Beyond its role as a protecting group, the nitrobenzenesulfonamide moiety is an active participant in the synthesis of complex molecules, particularly nitrogen-containing heterocycles and scaffolds for combinatorial chemistry.
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. nih.govnih.govrsc.org 2-Nitrobenzenesulfonamide (B48108) and its derivatives are valuable precursors for their synthesis. sigmaaldrich.comsigmaaldrich.com
One powerful application is the intramolecular Fukuyama-Mitsunobu reaction. researchgate.net In this reaction, a molecule containing both a hydroxyl group and an N-nosyl amine can undergo intramolecular cyclization to form a heterocyclic ring. This has been successfully applied to the synthesis of chiral 1,4-diazepanes, which are important intermediates for bioactive molecules. researchgate.net The Ns-amide acts as the nucleophile, and the reaction proceeds with high efficiency.
Furthermore, 2-nitrobenzenesulfonamide itself can be used as a reactant in intramolecular hydroamination reactions to generate cyclic nitrogen compounds like pyrrolidines. sigmaaldrich.comsigmaaldrich.com The nosyl group can also be employed in novel tandem reaction cascades. For example, a process involving a 1,4-addition followed by a Truce–Smiles rearrangement can transfer the nosyl group within the molecule, facilitating the construction of complex polycyclic systems. acs.org
Table 2: Examples of Heterocycles Synthesized Using Nitrobenzenesulfonamide Chemistry
| Starting Material Type | Reaction | Heterocyclic Product | Reference |
|---|---|---|---|
| N-Nosyl diamino alcohol | Intramolecular Fukuyama-Mitsunobu | 1,4-Diazepane | researchgate.net |
| Unsaturated N-nosyl amine | Intramolecular Hydroamination | Pyrrolidine | sigmaaldrich.comsigmaaldrich.com |
| N-Nosyl amine and α,β-unsaturated ester | Michael/Smiles Tandem Process | Polycyclic Systems | acs.org |
| 4-Amino-5-(hydroxymethyl)-...pyrimidine and N-Nosylarylamine | Mitsunobu Reaction | Furo[2,3-d]pyrimidines | researchgate.net |
Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for drug discovery and materials science. mdpi.comresearchgate.net Nitrobenzenesulfonamide scaffolds are well-suited for this methodology. rsc.org
N-nosyl protected amino acids can be readily anchored to solid supports, such as 2-chlorotrityl chloride resin, to serve as building blocks in solid-phase peptide synthesis (SPPS). acs.orgnih.gov This approach is particularly useful for synthesizing N-methylated amino acids and peptides on a solid support, combining the N-methylation strategy with the efficiency of SPPS. acs.orgnih.gov
Moreover, the deprotection step can also be adapted for solid-phase workflows. The use of polymer-supported thiols allows for the cleavage of the Ns group, where the resin-bound reagent and the cleaved nosyl byproduct can be removed by simple filtration. thieme-connect.deresearchgate.netthieme-connect.com This "catch-and-release" technique streamlines the purification process, which is a major bottleneck in traditional solution-phase synthesis. The combination of solid-phase synthesis with the versatile chemistry of the Ns group enables the efficient construction of diverse molecular scaffolds and peptide libraries. researchgate.netnih.gov
Macrocyclization Strategies Employing Sulfonamide Derivatives
Macrocycles, large ring structures, are of immense interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. acs.org Sulfonamides are increasingly being incorporated into macrocyclic frameworks to enhance their therapeutic potential. Although direct examples involving 2-Methyl-3-nitrobenzenesulfonamide are not prominent in the literature, the successful use of other nitrobenzenesulfonamides in macrocyclization reactions highlights the viability of this chemical class in such synthetic endeavors.
A notable example is the total synthesis of Lipogrammistin-A, a marine natural product with a cyclic polyamine lactam structure. In this synthesis, a 2-nitrobenzenesulfonamide was employed as a key functional group for both protection and activation of an amine, facilitating an efficient intramolecular alkylation to form an 18-membered macrocycle. thieme-connect.com The nitro group in this context serves as a potent electron-withdrawing group, enhancing the acidity of the sulfonamide proton and thereby promoting the cyclization reaction.
Another relevant study demonstrated the palladium-catalyzed intramolecular cyclization of p-nitrobenzene-sulfonamide dipeptide conjugates to form benzosultam-dipeptide conjugates. nih.gov This process showcases how the sulfonamide moiety, activated by a nitro group, can undergo intramolecular C-H activation and subsequent cyclization to generate novel macrocyclic structures. These examples strongly suggest that this compound could similarly serve as a precursor for macrocyclization, with the nitro and methyl groups offering additional points for synthetic diversification.
The general strategy for such macrocyclizations often involves the following steps:
Synthesis of a linear precursor containing the sulfonamide and a reactive partner.
Activation of the sulfonamide, often facilitated by an electron-withdrawing group like the nitro group.
Intramolecular reaction to form the macrocyclic ring.
Table 1: Examples of Macrocyclization using Nitrobenzenesulfonamide Derivatives
| Precursor | Reagents and Conditions | Macrocycle | Yield (%) | Reference |
| Linear 2-nitrobenzenesulfonamide derivative | Cs₂CO₃, MeCN | 18-membered ring | 79 | thieme-connect.com |
| Linear 2-nitrobenzenesulfonamide derivative for Lipogrammistin-A synthesis | Cs₂CO₃, Bu₄NI, MeCN, 60 °C | 18-membered ring (Product 21) | 86 | thieme-connect.com |
| p-nitrobenzene-sulfonamide dipeptide conjugate | Pd(OAc)₂, methyl acrylate, AgOAc, HFIP | Benzosultam-dipeptide conjugate | Major product | nih.gov |
Contribution to Diverse Chemical Libraries and Privileged Scaffolds
Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, making them highly valuable in the design of compound libraries for drug discovery. While this compound itself is not cited as a privileged scaffold, its constituent parts provide the chemical handles necessary to generate diverse libraries of compounds that could contain such scaffolds.
The synthetic utility of the functional groups on this compound can be envisioned as follows:
The Nitro Group: The nitro group is a versatile functional group in organic synthesis. mdpi.comresearchgate.net It is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. svedbergopen.com More importantly, the nitro group can be readily reduced to an amino group. nih.gov This transformation introduces a nucleophilic center that can be further functionalized through a variety of reactions, including acylation, alkylation, and sulfonylation, thereby allowing for the generation of a diverse array of derivatives from a single precursor. This is a common strategy in the construction of chemical libraries.
The Sulfonamide Group: The sulfonamide moiety itself is a key component of many privileged scaffolds. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to participate in specific interactions with biological targets. nih.gov
The Methyl Group: The ortho-methyl group can influence the conformation of the molecule and provide a site for further functionalization, for instance, through oxidation to a carboxylic acid or halogenation.
The combination of these functional groups in this compound makes it a potentially valuable starting material for creating libraries of compounds with diverse substitution patterns. For example, reduction of the nitro group followed by reaction with a variety of electrophiles could rapidly generate a library of N-substituted 2-methyl-3-aminobenzenesulfonamides.
Table 2: Potential Synthetic Transformations of this compound for Library Synthesis
| Functional Group | Transformation | Reagents | Potential for Diversity |
| Nitro Group | Reduction to Amine | H₂, Pd/C; SnCl₂, HCl | Introduction of a nucleophilic handle for further reactions (acylation, alkylation, etc.) |
| Sulfonamide | N-Alkylation/Arylation | Alkyl/Aryl Halides, Base | Modification of the sulfonamide nitrogen with various substituents |
| Methyl Group | Oxidation to Carboxylic Acid | KMnO₄, K₂Cr₂O₇ | Introduction of a carboxylic acid for amide bond formation or other derivatizations |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating agents | Further substitution on the aromatic ring, guided by existing substituents |
Future Research Directions and Advanced Methodological Developments
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzenesulfonamides often relies on methods that can be resource-intensive and generate significant waste. The future of 2-Methyl-3-nitrobenzenesulfonamide synthesis will likely pivot towards greener and more efficient methodologies.
The use of greener solvents is another critical aspect of sustainable synthesis. sci-hub.se Research into the use of water or bio-based solvents for the synthesis of sulfonamides is gaining traction. rsc.org Exploring the feasibility of aqueous reaction media for the chlorosulfonylation of 2-methyl-3-nitrotoluene and subsequent amination would be a significant step towards a more environmentally benign process.
Biocatalysis represents a frontier in sustainable chemistry, offering highly selective transformations under mild conditions. nih.gov While the direct enzymatic synthesis of this compound has not yet been reported, the discovery of natural sulfonamide and sulfamate (B1201201) biosynthetic pathways opens the door to future research in this area. nih.gov Engineering enzymes for the specific sulfonation of 2-methyl-3-nitrotoluene or the amination of a corresponding sulfonyl chloride could provide a highly sustainable and efficient manufacturing process.
Furthermore, mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free alternative for sulfonamide synthesis. rsc.org A telescopic, environmentally friendly, and cost-effective mechanochemical process for the synthesis of sulfonamides has been demonstrated, which could be adapted for the production of this compound. rsc.org
Exploration of Underinvestigated Reaction Pathways
The reactivity of this compound is largely dictated by the interplay of the methyl, nitro, and sulfonamide functional groups. While the individual reactivity of these groups is well-understood, their combined influence on the molecule's reactivity profile remains an area ripe for exploration.
The strong electron-withdrawing nature of the nitro group significantly influences the aromatic ring's susceptibility to nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org Future research could investigate the displacement of the nitro group or other potential leaving groups on the aromatic ring with various nucleophiles to generate a library of novel derivatives. The steric hindrance imposed by the ortho-methyl group would be a key factor to investigate in these reactions.
The methyl group itself presents a handle for further functionalization. Selective oxidation or halogenation of the methyl group could provide access to a new range of intermediates with altered reactivity and potential for further elaboration.
The sulfonamide moiety can also participate in various transformations. For example, the Smiles rearrangement, a base-mediated intramolecular nucleophilic aromatic substitution, has been utilized for the synthesis of N-substituted anilines from sulfonamides. acs.org Investigating the potential for this compound to undergo such rearrangements could lead to the discovery of novel molecular scaffolds.
Furthermore, the nitro group can be reduced to an amino group, which dramatically alters the electronic properties and reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. csbsju.edu This transformation opens up a plethora of possibilities for further derivatization.
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular properties and reaction mechanisms that can guide experimental design. For this compound, advanced computational modeling can play a pivotal role in predicting its reactivity and selectivity.
Density Functional Theory (DFT) calculations can be employed to determine the electronic properties of the molecule, such as the electron density distribution, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. nih.govijrti.org This information can help predict the most likely sites for electrophilic and nucleophilic attack, as well as the relative reactivity of the different functional groups. rsc.orgacs.orgrsc.org
Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents and other reactants. rsc.org This can be particularly useful in understanding the steric effects of the methyl group on the accessibility of the adjacent nitro and sulfonamide groups to reagents.
Computational modeling can also be used to investigate the reaction mechanisms of potential transformations of this compound. By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility of a reaction and the expected product distribution. nih.govtandfonline.comnih.govuomustansiriyah.edu.iqresearchgate.netmdpi.com This predictive power can save significant experimental time and resources by focusing efforts on the most promising reaction pathways.
Integration of this compound in Automated and Flow Chemistry Syntheses
The shift towards automated and continuous flow synthesis is revolutionizing the way chemicals are produced, offering enhanced safety, efficiency, and scalability. ajinomoto.comnih.govgoogle.com The synthesis of this compound is well-suited for adaptation to these advanced manufacturing platforms.
Flow chemistry, in particular, offers significant advantages for nitration reactions, which are often highly exothermic and can be hazardous to perform in large-scale batch reactors. vapourtec.combeilstein-journals.orgewadirect.comacs.orgseqens.com The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer and precise temperature control, minimizing the risk of runaway reactions and improving product selectivity. vapourtec.com
The synthesis of sulfonamides has also been successfully demonstrated in flow chemistry systems. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov These systems allow for the rapid and efficient synthesis of sulfonamide libraries by sequentially introducing different amines to a stream containing the sulfonyl chloride. acs.orgacs.orgresearchgate.netnih.gov
An integrated flow process for the synthesis of this compound could involve the continuous nitration of 2-methyltoluene, followed by chlorosulfonylation and in-line amination in a multi-step, automated sequence. This would not only improve the safety and efficiency of the process but also enable the on-demand production of the compound.
The development of such an automated flow synthesis platform would represent a significant advancement in the production of this compound, paving the way for its wider application in various fields of chemical research and industry.
Q & A
Basic: What are the standard synthetic routes for 2-Methyl-3-nitrobenzenesulfonamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves multi-step functionalization of benzenesulfonamide precursors. A common approach includes sulfonation of a substituted benzene ring followed by nitration and methylation. For example, outlines a three-step route starting from dichlorophenol derivatives, involving sulfonylation, nitro-group introduction, and methyl substitution under controlled acidic conditions . Optimization strategies include adjusting stoichiometric ratios (e.g., sulfonating agents to substrate at 1.2:1), temperature gradients (e.g., nitration at 0–5°C to minimize by-products), and catalytic additives (e.g., H₂SO₄ for regioselectivity). Purity can be enhanced via recrystallization in ethanol-water mixtures.
Basic: Which analytical techniques are most reliable for characterizing 2-Methyl-3-nitrobenzo-sulfonamide derivatives?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl (-CH₃) and nitro (-NO₂) group positions (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons split by nitro groups) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (N=O stretch) .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide NH groups) .
- HPLC-MS : Quantifies purity and detects trace intermediates (e.g., unreacted nitro precursors) .
Advanced: How does the nitro group in this compound influence its reactivity in metal-complexation studies?
Answer:
The nitro group acts as a weak Lewis base, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via its oxygen atoms. demonstrates that under basic conditions, the sulfonamide’s NH deprotonates, forming a bidentate ligand with metals. Stability constants (log K ~3.5–4.2) can be determined via UV-Vis titration, while DFT calculations (B3LYP/6-31G*) reveal charge transfer mechanisms between nitro O and metal d-orbitals . Competing coordination from methyl groups may reduce binding affinity, requiring pH optimization (e.g., pH 7–8) .
Advanced: What experimental designs are recommended for evaluating the biological activity of this compound analogs?
Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study carbonic anhydrase inhibition, with IC₅₀ calculations via nonlinear regression .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/-negative strains, comparing MIC values to sulfa-drug controls .
- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293), noting EC₅₀ shifts caused by nitro-group redox activity .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
DFT simulations (e.g., Gaussian 09 with M06-2X/cc-pVTZ) map electrostatic potential surfaces, identifying electrophilic centers at the sulfonyl S and nitro O atoms. Transition state analysis reveals activation energies for SN2 displacements (e.g., ~25–30 kcal/mol for methoxide attack at the sulfonamide sulfur) . Molecular docking (AutoDock Vina) can also predict binding modes to biological targets, such as bacterial dihydropteroate synthase .
Basic: How should researchers address contradictions in reported synthetic yields of this compound derivatives?
Answer:
Discrepancies often arise from:
- Reagent Purity : Impure starting materials (e.g., <95% dichlorophenol) reduce yields; verify via GC-MS .
- Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) alter reaction rates; replicate conditions precisely .
- Workup Methods : Inadequate quenching of nitration mixtures leads to decomposition; use ice-cold NaHCO₃ for neutralization .
Advanced: What methodologies are used to study the solubility and thermal stability of this compound?
Answer:
- Solubility : Phase diagrams using shake-flask method in binary solvents (e.g., ethanol/water) at 25°C, correlated with Hansen solubility parameters .
- Thermal Stability : TGA-DSC under N₂ atmosphere (heating rate 10°C/min) reveals decomposition onset at ~200°C, with mass loss corresponding to NO₂ and SO₂ release .
- Hydrolytic Stability : Accelerated aging studies (pH 1–13 buffers, 40°C) monitored by HPLC to track degradation products .
Advanced: How can the sulfonamide group be selectively functionalized without affecting the nitro or methyl substituents?
Answer:
- Protection/Deprotection : Use Boc-anhydride to protect NH, enabling alkylation or acylation at sulfur. Deprotect with TFA/CH₂Cl₂ (1:4) .
- Microwave-Assisted Synthesis : Enhances selectivity for sulfonamide reactions (e.g., 100°C, 20 min, DMF) while preserving nitro groups .
- Photocatalytic Methods : Visible-light catalysis (e.g., Ru(bpy)₃²⁺) for C–S bond formation without nitro reduction .
Basic: What are the key considerations for designing degradation studies of this compound in environmental matrices?
Answer:
- Abiotic Degradation : Simulate sunlight (Xe lamp, λ >290 nm) to study nitro-group photoreduction to amines .
- Microbial Degradation : Use soil slurry assays (OECD 307) with LC-MS/MS to track sulfonamide cleavage products .
- Oxidative Pathways : Fenton’s reagent (Fe²⁺/H₂O₂) models hydroxyl radical attack, monitored by ESI-MS .
Advanced: How can this compound be integrated into interdisciplinary research (e.g., materials science or biochemistry)?
Answer:
- Materials Science : As a monomer for sulfonated polymers (e.g., proton-exchange membranes), polymerized via radical initiation (AIBN, 70°C) .
- Bioconjugation : Link to peptides via EDC/NHS chemistry, exploiting sulfonamide NH for carbodiimide-mediated coupling .
- Sensor Development : Functionalize gold nanoparticles (Turkevich method) for nitro-group-mediated analyte detection (e.g., heavy metals via SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
